9H-Fluoren-9-one, 2,7-bis(bromomethyl)-
Description
9H-Fluoren-9-one, 2,7-bis(bromomethyl)- is a fluorenone derivative functionalized with bromomethyl (-CH₂Br) groups at the 2 and 7 positions of its aromatic core. The fluorenone scaffold, characterized by a ketone group at the 9-position, provides a rigid, planar structure conducive to π-conjugation, making it valuable in materials science. The bromomethyl substituents serve as reactive handles for further chemical modifications, such as nucleophilic substitutions or cross-coupling reactions, enabling the synthesis of polymers, small-molecule semiconductors, and intermediates for optoelectronic applications .
Properties
CAS No. |
61765-35-3 |
|---|---|
Molecular Formula |
C15H10Br2O |
Molecular Weight |
366.05 g/mol |
IUPAC Name |
2,7-bis(bromomethyl)fluoren-9-one |
InChI |
InChI=1S/C15H10Br2O/c16-7-9-1-3-11-12-4-2-10(8-17)6-14(12)15(18)13(11)5-9/h1-6H,7-8H2 |
InChI Key |
JZVOMKAFSZDBJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1CBr)C(=O)C3=C2C=CC(=C3)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9H-Fluoren-9-one, 2,7-bis(bromomethyl)- typically involves the bromination of 9H-fluoren-9-one. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields of the desired product .
Industrial Production Methods: While specific industrial production methods for 9H-Fluoren-9-one, 2,7-bis(bromomethyl)- are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production of the compound .
Chemical Reactions Analysis
Types of Reactions: 9H-Fluoren-9-one, 2,7-bis(bromomethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction Reactions: The fluorenone core can undergo oxidation to form fluorenone derivatives or reduction to form fluorenol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation, while reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction.
Major Products:
Substitution Reactions: The major products are the substituted fluorenone derivatives.
Oxidation and Reduction Reactions: The major products are fluorenone derivatives and fluorenol derivatives, respectively.
Scientific Research Applications
Chemistry: 9H-Fluoren-9-one, 2,7-bis(bromomethyl)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various fluorenone derivatives, which are important intermediates in the production of pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, fluorenone derivatives have been studied for their potential biological activities, including anticancer, antimicrobial, and antiviral properties. The bromomethyl groups in 9H-Fluoren-9-one, 2,7-bis(bromomethyl)- make it a valuable intermediate for the synthesis of biologically active compounds .
Industry: In the industrial sector, 9H-Fluoren-9-one, 2,7-bis(bromomethyl)- is used in the production of advanced materials, such as polymers and dyes. Its unique chemical properties make it suitable for applications in materials science and nanotechnology .
Mechanism of Action
The mechanism of action of 9H-Fluoren-9-one, 2,7-bis(bromomethyl)- is primarily related to its ability to undergo substitution reactions. The bromomethyl groups act as reactive sites for nucleophilic attack, leading to the formation of new chemical bonds. This reactivity is exploited in the synthesis of various derivatives with specific biological or chemical properties .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparisons
Electronic and Photophysical Properties
Table 2: Photophysical and Electronic Comparisons
- Bromomethyl Groups : Electron-withdrawing bromine atoms reduce the HOMO-LUMO gap, enhancing electron mobility in HTMs .
- Acridinyl Donors: Bulky acridine groups improve thermal stability and reduce singlet-triplet energy gaps (ΔEₛₜ), critical for TADF efficiency .
- Ethynyl Linkers : Ethynyl spacers extend conjugation, red-shifting absorption/emission for optoelectronic applications .
Q & A
Q. What are the common synthetic routes for 2,7-bis(bromomethyl)-9H-fluoren-9-one, and how can its purity be verified?
The compound is typically synthesized via bromination of fluorenone derivatives or cross-coupling reactions. For example, Sonogashira coupling has been employed to introduce alkynyl groups to the fluorenone core . Purity verification involves techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS). Single-crystal X-ray diffraction (XRD) is also critical for structural confirmation .
Q. What spectroscopic techniques are employed to confirm the structure of 2,7-bis(bromomethyl)-9H-fluoren-9-one?
Key techniques include:
- XRD : Resolves crystal structure and substitution patterns .
- Photoluminescence (PL) spectroscopy : Analyzes emission properties and excited-state behavior .
- FTIR and MS : Validate functional groups and molecular weight . Computational methods, such as density functional theory (DFT), may supplement experimental data to predict electronic properties .
Q. What are the key considerations for handling 2,7-bis(bromomethyl)-9H-fluoren-9-one in laboratory settings?
Safety data sheets (SDS) recommend using personal protective equipment (PPE), proper ventilation, and avoiding direct contact due to potential hazards classified under CLP regulations . Storage should be in airtight containers, away from oxidizers, and under inert conditions to prevent degradation .
Advanced Research Questions
Q. How does the substitution pattern (2,7 vs. 3,6) in fluorenone derivatives influence their TADF properties in OLEDs?
The 2,7-substitution pattern creates a donor-acceptor-donor (D-A-D) architecture, which reduces singlet-triplet energy splitting (ΔEST) to <0.1 eV, enabling efficient reverse intersystem crossing (RISC) for thermally activated delayed fluorescence (TADF). In contrast, 3,6-substitution (e.g., 36DACRFT) exhibits better triplet exciton utilization, achieving external quantum efficiencies (EQE) up to 8.9% in OLEDs due to reduced efficiency roll-off .
Q. What strategies can mitigate efficiency roll-off in OLEDs using 2,7-bis(bromomethyl)-9H-fluoren-9-one-based TADF materials?
Efficiency roll-off arises from triplet-triplet annihilation (TTA) and singlet-polaron annihilation (SPA). Strategies include:
- Optimizing molecular geometry : Reducing excited-state structural relaxation minimizes non-radiative decay .
- Doping techniques : Balancing exciton concentration in the emissive layer .
- Enhancing triplet harvesting : Configurational tuning (e.g., steric hindrance) improves triplet exciton utilization .
Q. How can computational modeling aid in designing fluorenone derivatives with desired photophysical properties?
Time-dependent DFT (TD-DFT) predicts excited-state geometries, ΔEST, and charge-transfer characteristics. For instance, simulations of 27DACRFT and 36DACRFT isomers revealed distinct frontier molecular orbital distributions, guiding the design of low-ΔEST materials . Molecular dynamics (MD) simulations further assess aggregation effects in solid-state devices .
Q. How does bromomethyl functionalization impact the solubility and reactivity of 9H-fluoren-9-one derivatives in subsequent reactions?
Bromomethyl groups enhance electrophilicity, enabling nucleophilic substitutions (e.g., with amines or thiols) for functionalization. However, the electron-withdrawing nature of bromine may reduce solubility in polar solvents. Co-functionalization with hydrophilic groups (e.g., glycosylation) improves solubility for biological applications .
Q. What role does the fluorenone core play in the DNA-intercalating properties of tilorone analogs?
The planar fluorenone core facilitates DNA intercalation, enhancing immunomodulatory activity. Tilorone analogs (e.g., glycosylated derivatives) show improved interferon (IFN) induction and antiviral properties, attributed to the fluorenone scaffold’s ability to stabilize DNA interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
